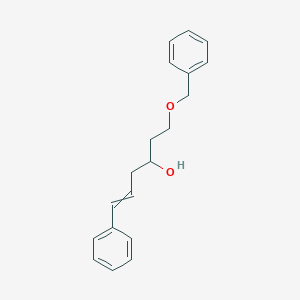![molecular formula C10H8N4 B14350570 1h-[1,2,4]Triazepino[2,3-a]benzimidazole CAS No. 91996-11-1](/img/structure/B14350570.png)
1h-[1,2,4]Triazepino[2,3-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-[1,2,4]Triazepino[2,3-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both a benzimidazole and a triazepine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,4]Triazepino[2,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diaminobenzimidazole with 1,3-diketones in the presence of polyphosphoric acid (PPA) at elevated temperatures (110-115°C) or using zinc chloride (ZnCl2) at higher temperatures (240-250°C) . Another approach involves the use of hydrazine hydrate to transform benzimidazole derivatives into the desired triazepine structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
化学反应分析
Types of Reactions: 1H-[1,2,4]Triazepino[2,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
1H-[1,2,4]Triazepino[2,3-a]benzimidazole has found applications in several scientific fields:
Industry: Its unique structure makes it a candidate for the development of new materials and catalysts.
作用机制
The mechanism of action of 1H-[1,2,4]Triazepino[2,3-a]benzimidazole involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to its ability to inhibit enzymes like α-amylase and α-glucosidase, which play a role in carbohydrate metabolism . The compound’s structure allows it to form stable complexes with these enzymes, thereby reducing their activity and helping to regulate blood sugar levels.
相似化合物的比较
1H-[1,2,4]Triazepino[2,3-a]benzimidazole can be compared with other similar compounds, such as:
1,2,4-Triazepines: These compounds share the triazepine ring but differ in their substitution patterns and biological activities.
Benzimidazoles: While they share the benzimidazole core, the presence of the triazepine ring in this compound imparts unique chemical and biological properties.
Pyrido[3,4-f][1,2,4]triazepino[2,3-a]benzimidazole: This compound has a similar fused ring system but includes a pyridine ring, which affects its reactivity and applications.
属性
CAS 编号 |
91996-11-1 |
|---|---|
分子式 |
C10H8N4 |
分子量 |
184.20 g/mol |
IUPAC 名称 |
1H-[1,2,4]triazepino[2,3-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)13-10-11-6-3-7-12-14(9)10/h1-7,12H |
InChI 键 |
KOSGBVKVHGGCSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)






![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)

![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)

